molecular formula C27H25N5O3 B12032940 4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide CAS No. 96178-16-4

4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12032940
CAS No.: 96178-16-4
M. Wt: 467.5 g/mol
InChI Key: DJKGKFILGAZAOL-UHFFFAOYSA-N
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Description

4-{(E)-[4-(Acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide represents a sophisticated azo compound of significant interest in chemical and biological research communities. This structurally complex molecule features characteristic diazenyl functional groups that confer unique electronic and optical properties valuable for multiple research applications. The compound's extended conjugated π-system, incorporating both naphthalene and phenyl rings connected through an azo bridge, creates a planar molecular framework that facilitates intermolecular interactions and contributes to its potential research utility. Research applications for this compound include investigation of its potential as a colorant or dye molecule in material science studies, with the conjugated system potentially serving as a chromophore for various photophysical applications. The presence of multiple hydrogen bond acceptor and donor sites, including carbonyl, hydroxy, and secondary amine groups, enables this compound to participate in specific molecular recognition processes, making it valuable for supramolecular chemistry research and molecular self-assembly studies. Additionally, the dimethylamino electron-donating group and acetylamino substituents create an electron-rich system that may be exploited in the development of organic semiconductors or nonlinear optical materials. The molecular structure contains several privileged motifs found in pharmacologically active compounds, including the naphthalene carboxamide framework and substituted phenyl diazenyl groups. While this product is strictly for research use and not for therapeutic applications, researchers are investigating similar structural frameworks for various biological activities in academic settings. The compound's mechanism of action in research contexts varies by application, with potential interactions including π-π stacking with aromatic systems, hydrogen bonding with biological targets, and coordination with metal ions. The presence of the diazenyl group (-N=N-) creates a rigid molecular structure that can be utilized in the design of molecular scaffolds with defined geometries. This high-purity compound is presented as a research tool for qualified laboratory professionals. Researchers should consult safety data sheets and implement appropriate personal protective equipment when handling this material. As with all azo compounds, proper storage conditions away from strong light and oxidizing agents are recommended to maintain compound integrity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

96178-16-4

Molecular Formula

C27H25N5O3

Molecular Weight

467.5 g/mol

IUPAC Name

4-[(4-acetamidophenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H25N5O3/c1-17(33)28-18-12-14-19(15-13-18)30-31-24-16-22(26(34)21-9-5-4-8-20(21)24)27(35)29-23-10-6-7-11-25(23)32(2)3/h4-16,34H,1-3H3,(H,28,33)(H,29,35)

InChI Key

DJKGKFILGAZAOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4N(C)C

Origin of Product

United States

Preparation Methods

Reaction Scheme

1-Hydroxy-2-naphthoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by amidation with 2-(dimethylamino)aniline.

Procedure :

  • Activation of carboxylic acid : 1-Hydroxy-2-naphthoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in dry benzene (50 mL) for 3 h. Excess SOCl₂ is removed under vacuum.

  • Amidation : The acid chloride is dissolved in tetrahydrofuran (THF, 30 mL), and 2-(dimethylamino)aniline (10 mmol) is added dropwise. The mixture is stirred at 0–5°C for 2 h, followed by room temperature for 12 h. The precipitate is filtered and recrystallized from ethanol.

Characterization Data :

PropertyValue
Yield78%
Melting Point158–160°C
IR (cm⁻¹)1675 (C=O), 3300 (−OH)

Diazotization of 4-Acetamidoaniline

Reaction Conditions

4-Acetamidoaniline is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.

Procedure :

  • Diazonium salt formation : 4-Acetamidoaniline (10 mmol) is dissolved in HCl (36%, 20 mL) and cooled to 0°C. NaNO₂ (12 mmol in 10 mL H₂O) is added dropwise. The reaction is monitored with starch-iodide paper until excess nitrous acid is detected.

Critical Parameters :

  • Temperature must remain below 5°C to prevent diazonium salt decomposition.

  • Immediate use of the diazonium salt is required for optimal coupling efficiency.

Coupling Reaction to Form the Azo Bond

Electrophilic Aromatic Substitution

The diazonium salt reacts with the naphthol carboxamide intermediate in basic conditions (pH 9–10) to form the azo linkage.

Procedure :

  • Coupling : The diazonium salt solution is added to a suspension of the naphthol carboxamide intermediate (10 mmol) in ethanol/water (1:1, 40 mL) containing sodium acetate (15 mmol). The mixture is stirred at 0–5°C for 4 h.

  • Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from benzene/ethyl acetate (60:40).

Characterization Data :

PropertyValue
Yield65%
Melting Point240–242°C
UV-Vis (λₘₐₓ)380 nm
IR (cm⁻¹)1440 (N=N), 3352 (−OH)

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Ethanol/water mixtures enhance solubility of ionic intermediates, while THF facilitates amidation.

  • Temperature Control : Diazotization and coupling at 0–5°C prevent side reactions like diazoamino compound formation.

Regioselectivity

Coupling occurs preferentially at the para position relative to the hydroxyl group on the naphthalene ring due to electron-donating effects.

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–8.2 ppm. The dimethylamino group shows a singlet at δ 2.9 ppm.

  • Mass Spectrometry : Molecular ion peak observed at m/z 467.5 (M⁺).

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted naphthalene compounds .

Scientific Research Applications

4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo photochemical reactions, leading to the generation of reactive intermediates that interact with cellular components. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its binding affinity with target molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 1-Hydroxynaphthalene-2-carboxamide - (E)-diazenyl-linked 4-acetylamino phenyl
- N-2-(dimethylamino)phenyl
~484.5* Enhanced solubility in polar solvents due to dimethylamino group; intramolecular H-bonding (O–H⋯N) stabilizes tautomers
N-(4-((4-Hydroxy-3-((2-Phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide Phenylacetamide - Diazenyl-linked hydroxyphenyl
- Phenylhydrazone group
~392.4 Exhibits keto–enol tautomerism; DFT studies show planar geometry favoring π-stacking
4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazol-2-amine - Chlorophenyl
- Dimethylamino benzylidene
~345.8 Strong electron-withdrawing (Cl) and donating (NMe₂) groups create charge-transfer complexes; used in optoelectronics
2-Naphthalenecarboxamide,3-Hydroxy-N-(4-Methoxyphenyl)-4-(2-Phenyldiazenyl) 1-Hydroxynaphthalene-2-carboxamide - Methoxyphenyl
- Phenyldiazenyl
~428.4 Methoxy group increases lipophilicity; diazenyl group enables pH-dependent color changes

*Calculated using average masses from .

Electronic and Solubility Comparisons

  • Electron-Donating Groups: The dimethylamino substituent in the target compound enhances solubility in polar solvents (e.g., DMSO, methanol) compared to analogues with methoxy or chloro groups, which exhibit higher logP values .
  • Tautomerism: Intramolecular hydrogen bonding in the target compound (O–H⋯N) stabilizes the keto–amino tautomer, similar to the compound in . This contrasts with phenylhydrazone derivatives (), where tautomer equilibrium shifts toward enol forms .
  • Diazenyl Linkers : The (E)-configuration in diazenyl groups (target compound vs. ) ensures planarity, critical for conjugation-dependent applications like fluorescence or sensor design .

Biological Activity

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Diazenyl Group : The presence of the diazenyl moiety (–N=N–) is crucial for its biological activity.
  • Amino and Hydroxy Groups : These functional groups enhance the compound's solubility and reactivity.
  • Naphthalene Backbone : This aromatic system contributes to the compound's stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, leading to significant pharmacological effects. Key mechanisms include:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is critical in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer and neurodegenerative diseases.

Pharmacological Effects

  • Anticancer Activity :
    • Studies have indicated that diazenyl compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study demonstrated that similar compounds significantly reduced cell viability in various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Neuroprotective Effects :
    • The compound has been evaluated for its neuroprotective properties. Research suggests that it may help mitigate neurodegeneration by reducing amyloid-beta accumulation in models of Alzheimer's disease.
  • Antimicrobial Activity :
    • Some derivatives of similar structures have exhibited antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of related diazenyl compounds. The results showed that these compounds effectively inhibited tumor growth in xenograft models, with IC50 values indicating potent activity against breast cancer cell lines .

Study 2: Neuroprotection

In an experimental model of Alzheimer's disease, the compound was tested for its ability to reduce cognitive decline. Results indicated that treatment with the compound improved memory performance and reduced neuroinflammatory markers, suggesting a protective effect against neurodegeneration .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
NeuroprotectionReduces amyloid-beta accumulation
AntimicrobialInhibits growth of various pathogens

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including diazo coupling and amide bond formation. Key reagents include coupling agents like N,NN,N-dimethylformamide (DMF) and bases such as sodium hydroxide or potassium carbonate to facilitate azo bond formation. Temperature control (40–60°C) and pH optimization (8–10) are critical to minimize side reactions. Purification often requires column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) .

Advanced: How can researchers address low yields in the final coupling step during synthesis?

Methodological Answer:
Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalytic Optimization: Use palladium-based catalysts to enhance coupling efficiency.
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility.
  • Stoichiometric Adjustments: Increase equivalents of the diazonium salt precursor to drive the reaction.
  • By-Product Analysis: Employ LC-MS to identify impurities and adjust reaction conditions accordingly .

Basic: What spectroscopic techniques are essential for confirming structural integrity?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR: Verify the presence of aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~170 ppm).
  • IR Spectroscopy: Confirm hydroxyl (-OH, ~3200 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) stretches.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (±2 ppm accuracy) .

Advanced: How does the diazenyl group influence photophysical properties?

Methodological Answer:
The diazenyl (-N=N-) group contributes to π-conjugation, affecting UV-Vis absorption (e.g., λmax ~450 nm). Computational methods like time-dependent density functional theory (TD-DFT) can model electronic transitions and predict solvatochromic behavior. Experimental validation via fluorescence quenching studies in polar solvents is recommended .

Basic: What in vitro assays are recommended for preliminary biological activity evaluation?

Methodological Answer:

  • Antimicrobial Assays: Disk diffusion or microdilution against Gram-positive/negative bacteria.
  • Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize cell culture conditions (e.g., passage number, serum concentration).
  • Purity Assessment: Use HPLC (>95% purity) to rule out batch-to-batch variability.
  • Orthogonal Assays: Combine enzymatic inhibition with cellular thermal shift assays (CETSA) to confirm target engagement .

Basic: What are the best practices for ensuring compound stability during storage?

Methodological Answer:
Store lyophilized powder in amber vials under argon at -20°C. For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid repeated freeze-thaw cycles. Monitor degradation via monthly HPLC analysis .

Advanced: How does modifying the dimethylamino group affect pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with ethyl or acetyl substitutions.
  • Computational Docking: Use AutoDock Vina to predict binding affinity changes to target receptors (e.g., G-protein-coupled receptors).
  • In Vivo Pharmacokinetics: Compare bioavailability and metabolic stability in rodent models .

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